molecular formula C17H15FN4O2S B6070365 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

Cat. No.: B6070365
M. Wt: 358.4 g/mol
InChI Key: MLVWWIUWEZAAHO-UHFFFAOYSA-N
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Description

“N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” is a complex organic compound that contains several functional groups, including a thiadiazole ring, a urea group, an ethoxy group, and a fluorophenyl group . Thiadiazole derivatives are known to possess a wide range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the thiadiazole ring, followed by various substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a urea group, an ethoxy group, and a fluorophenyl group. The exact structure would need to be determined through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thiadiazole ring might undergo reactions with electrophiles, while the urea group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the ethoxy group might increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

Future research could explore the potential biological activities of this compound, such as its potential antiviral, anti-inflammatory, or anticancer properties . Additionally, modifications to the molecular structure could be explored to enhance its biological activity or alter its physical and chemical properties.

Properties

IUPAC Name

1-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-2-24-12-9-7-11(8-10-12)15-21-22-17(25-15)20-16(23)19-14-6-4-3-5-13(14)18/h3-10H,2H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVWWIUWEZAAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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